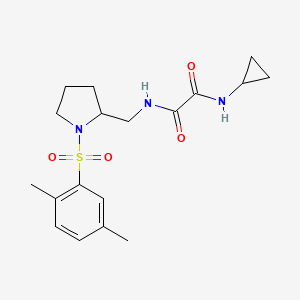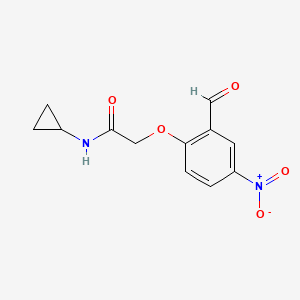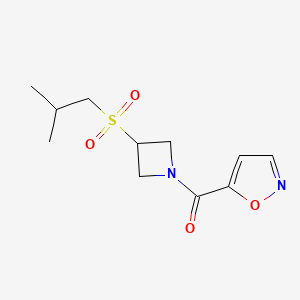
1-benzyl-5-chloro-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-5-chloro-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, or 1-Bn-5-Cl-N-2,4-difluorophenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide for short, is an organic compound with a wide range of applications in the field of scientific research. It is a synthetic compound with a unique molecular structure, which has enabled it to be used in a variety of ways.
作用機序
1-Bn-5-Cl-N-2,4-difluorophenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the regulation of nerve signals in the body. When 1-Bn-5-Cl-N-2,4-difluorophenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide binds to the active site of the enzyme, it prevents the enzyme from breaking down acetylcholine, resulting in an increase in the concentration of acetylcholine in the body.
Biochemical and Physiological Effects
1-Bn-5-Cl-N-2,4-difluorophenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the body, which can result in increased alertness and improved cognitive function. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which can result in an increase in the concentration of neurotransmitters such as serotonin and dopamine. This can result in improved mood and increased motivation.
実験室実験の利点と制限
1-Bn-5-Cl-N-2,4-difluorophenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several advantages and limitations when used in laboratory experiments. The main advantage is that it is a highly specific inhibitor of the enzyme acetylcholinesterase, which makes it useful for studying the enzyme’s activity and its role in the regulation of neurotransmitter acetylcholine. Additionally, it is relatively easy to synthesize and can be stored in a stable form. However, it is not suitable for use in vivo due to its potential toxicity.
将来の方向性
The potential applications of 1-Bn-5-Cl-N-2,4-difluorophenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide are numerous. It could be used to develop new drugs for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used to develop new drugs for the treatment of depression, anxiety, and other psychiatric disorders. Furthermore, it could be used to develop new compounds for the study of the regulation of neurotransmitter acetylcholine and its role in cognitive function. Finally, it could be used to develop new compounds for the study of the inhibition of the enzyme monoamine oxidase and its role in the metabolism of neurotransmitters such as serotonin and dopamine.
合成法
1-Bn-5-Cl-N-2,4-difluorophenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is synthesized through a multi-step process. The first step involves the reaction of 5-chloro-1-benzyl-2,4-difluorophenyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid with anhydrous sodium acetate in acetonitrile. This reaction produces the desired compound, 1-Bn-5-Cl-N-2,4-difluorophenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide. The second step involves the reaction of 1-Bn-5-Cl-N-2,4-difluorophenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide with aqueous hydrochloric acid. This reaction produces the desired compound, 1-Bn-5-Cl-N-2,4-difluorophenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride.
科学的研究の応用
1-Bn-5-Cl-N-2,4-difluorophenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been used in a variety of scientific research applications. It has been used in the study of the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. It has also been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it has been used in the study of the enzyme carbonic anhydrase, which is involved in the regulation of carbon dioxide in the body.
特性
IUPAC Name |
1-benzyl-5-chloro-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-15-8-13(18(25)23-17-7-6-14(21)9-16(17)22)11-24(19(15)26)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJGWQRUQMBGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-chloro-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2901726.png)
![ethyl 4-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2901729.png)
![3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901731.png)




![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2901741.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B2901744.png)
![N-[(4-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2901747.png)